molecular formula C12H13ClN2 B13678264 2-Chloro-4-isopropylquinolin-6-amine

2-Chloro-4-isopropylquinolin-6-amine

Cat. No.: B13678264
M. Wt: 220.70 g/mol
InChI Key: LTVTTZCFZFTIGN-UHFFFAOYSA-N
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Description

2-Chloro-4-isopropylquinolin-6-amine is a quinoline derivative characterized by a fused benzene-pyridine ring system with substituents at positions 2 (chloro), 4 (isopropyl), and 6 (amine).

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

2-chloro-4-propan-2-ylquinolin-6-amine

InChI

InChI=1S/C12H13ClN2/c1-7(2)9-6-12(13)15-11-4-3-8(14)5-10(9)11/h3-7H,14H2,1-2H3

InChI Key

LTVTTZCFZFTIGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC2=C1C=C(C=C2)N)Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-isopropylquinolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Zinc dust, sodium borohydride.

    Substitution: Halogens, alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinolines, and various substituted quinoline derivatives .

Scientific Research Applications

2-Chloro-4-isopropylquinolin-6-amine has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Chloro-4-isopropylquinolin-6-amine with three analogs identified in the provided evidence, focusing on structural features and inferred properties.

Structural Overview of Analogs

The table below summarizes key structural differences:

Compound Name Core Structure Substituents (Position) Functional Groups CAS Number
2-Chloro-4-isopropylquinolin-6-amine Quinoline Cl (2), iPr (4), NH₂ (6) Amine, Chloro, Alkyl N/A
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine Cl (2), Me (6), COOH (4) Carboxylic acid, Chloro 89581-58-8
4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine Quinoline Cl (4), Me (6), N-(4-MePh) (2) Amine, Chloro, Aryl N/A
2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine Quinoline (4-Me-piperazinyl)CH₂ (2), NH₂ (6) Amine, Piperazine N/A

Key Comparative Analyses

Core Heterocyclic System
  • Quinoline vs. Pyrimidine: The target compound and two analogs () share a quinoline core, while 2-Chloro-6-methylpyrimidine-4-carboxylic acid () is a pyrimidine derivative. Pyrimidine derivatives like often exhibit enhanced solubility due to carboxylic acid groups, which may limit membrane permeability relative to quinoline-based amines.
Substituent Position and Electronic Effects
  • Chlorine Position: In 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine (), chlorine occupies position 4, whereas the target compound has chlorine at position 2. Chloro groups are electron-withdrawing, altering electron density across the ring. Position 2 chlorine may enhance electrophilic reactivity at adjacent positions, while position 4 chlorine (as in ) could influence conjugation with the amine group at position 3.
  • Amino Group Variations: The target compound’s primary amine at position 6 contrasts with the tertiary amine (N-aryl) in .
Steric and Functional Group Impact
  • Bulky Substituents :
    The isopropyl group (target compound) and piperazinylmethyl group () introduce steric bulk. Isopropyl’s compact structure may reduce steric hindrance compared to the larger, flexible piperazine moiety in , which could affect binding pocket accessibility in drug-receptor interactions.

  • Functional Group Diversity: The carboxylic acid in confers high polarity and acidity (pKa ~4-5), making it ionizable at physiological pH. In contrast, the amine groups in quinoline derivatives (target, ) are basic (pKa ~8-10), influencing solubility and bioavailability.

Crystallographic Considerations

Structural determination tools like SHELX () are critical for resolving substituent conformations. For example, the crystal structure of may reveal hydrogen-bonding patterns between the amine and chloro groups, guiding synthetic optimization for stability.

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